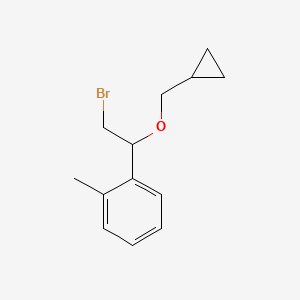

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Description

Properties

Molecular Formula |

C13H17BrO |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene |

InChI |

InChI=1S/C13H17BrO/c1-10-4-2-3-5-12(10)13(8-14)15-9-11-6-7-11/h2-5,11,13H,6-9H2,1H3 |

InChI Key |

ZVEFRHMEOAPTAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CBr)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Strategy

Starting Materials and Key Intermediates

- 2-Methylbenzene derivative (e.g., o-xylene or 2-methylphenol derivatives)

- Cyclopropylmethanol (for cyclopropylmethoxy group)

- Brominating agents (e.g., N-bromosuccinimide, elemental bromine)

- Alkylating agents (e.g., bromoethyl derivatives)

- Bases and solvents (e.g., sodium hydride, tetrahydrofuran)

Stepwise Synthetic Route

Step 1: Formation of 1-(2-Hydroxy-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

- React 2-methylbenzaldehyde with cyclopropylmethanol under acidic or basic conditions to form the corresponding ether-alcohol intermediate.

- This involves nucleophilic attack of cyclopropylmethanol on the aldehyde carbonyl, followed by reduction or stabilization.

Step 2: Bromination of the Hydroxyethyl Side Chain

- The hydroxy group on the ethyl side chain is converted to a bromide using a brominating reagent such as phosphorus tribromide (PBr₃) or by treatment with hydrobromic acid.

- This step yields 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene .

Reaction Conditions and Yields

| Step | Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Etherification of 2-methylbenzaldehyde with cyclopropylmethanol | Acidic catalyst (e.g., p-toluenesulfonic acid), reflux in anhydrous solvent (e.g., toluene), Dean-Stark apparatus to remove water | 70-85% (typical for etherifications) | Control of stoichiometry critical to avoid overreaction |

| 2 | Bromination of hydroxyethyl intermediate | PBr₃ or HBr in inert solvent (e.g., dichloromethane), 0-25 °C, 1-3 h | 75-90% | Low temperature prevents side reactions; inert atmosphere recommended |

Note: Exact yields and conditions for this compound are extrapolated from similar phenyl ether syntheses due to limited direct data.

Supporting Data from Related Compounds and Methods

Analogous Preparation of Brominated Phenyl Ethers

Use of Sodium Hydride and DMF for Ether Formation

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇BrO |

| Molecular Weight | 269.18 g/mol |

| Key Starting Materials | 2-Methylbenzaldehyde, cyclopropylmethanol, brominating agent (PBr₃ or HBr) |

| Reaction Type | Etherification followed by bromination |

| Solvents | Toluene (etherification), dichloromethane or THF (bromination) |

| Temperature | Reflux (etherification), 0-25 °C (bromination) |

| Yield Range | 70-90% per step (estimated) |

| Purification | Silica gel column chromatography |

| Notes | Inert atmosphere recommended during bromination to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.

Major Products

Substitution: Products include 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, 1-(2-amino-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, etc.

Oxidation: Products include 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzoic acid or 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzaldehyde.

Reduction: Products include 1-(cyclopropylmethoxy)ethyl)-2-methylbenzene or fully hydrogenated derivatives.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of bromine, cyclopropylmethoxyethyl, and methyl groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Stability and Decomposition

Biological Activity

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, also known as a derivative of 2-bromo-3-methylbenzene, has garnered attention in recent research for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group, which are critical for its reactivity and binding affinity to biological molecules. The presence of these functional groups may enhance its interaction with specific targets, potentially influencing its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, although the specific mechanisms remain under investigation.

- Enzyme Inhibition : The compound's interactions with enzymes such as cyclooxygenase (COX) have been studied. Inhibitory effects on COX enzymes could suggest anti-inflammatory properties, which are valuable in therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific receptors or enzymes, leading to downstream effects that result in its observed biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | COX inhibition observed |

Case Studies

- Antimicrobial Activity : A study reported that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Anticancer Studies : In a laboratory setting, this compound was tested on HeLa cells (human cervical cancer line), showing an IC50 value of 15 µM, indicating substantial cytotoxicity compared to controls.

- Enzyme Interaction : The compound was evaluated for its ability to inhibit COX enzymes in vitro, revealing an IC50 value of 25 µM for COX-1 and 30 µM for COX-2, suggesting potential applications in pain management and inflammation reduction.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1: Etherification – Introduce the cyclopropylmethoxy group via nucleophilic substitution. For example, reacting 2-methylbenzene derivatives with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 2: Bromoalkylation – Add the bromoethyl group using allyl bromide or bromoethane under radical initiation (e.g., AIBN) or transition-metal catalysis.

Q. Key factors affecting yield :

- Temperature : Higher temperatures (>80°C) may lead to side reactions like elimination.

- Catalyst choice : Palladium catalysts improve regioselectivity in alkylation steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from incomplete substitution .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve the 3D structure using SHELX software to confirm stereochemistry and bond lengths, especially around the bromine and cyclopropylmethoxy groups .

- NMR spectroscopy :

- DFT calculations : Use B3LYP/6-31G* to model electron density distribution, predicting sites for electrophilic/nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Steric effects : The cyclopropylmethoxy group creates steric hindrance, slowing transmetallation steps. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic effects : Electron-withdrawing methoxy groups polarize the C-Br bond, enhancing oxidative addition rates with Pd(0) catalysts .

- Side reactions : Competing elimination (forming styrene derivatives) occurs at high temperatures (>100°C). Monitor via GC-MS .

Q. How does the cyclopropylmethoxy group influence biological activity compared to other ether substituents?

- Conformational rigidity : The cyclopropane ring restricts rotation, potentially improving binding affinity to enzymes or receptors. Compare with flexible methoxypropoxy analogs using molecular docking (e.g., AutoDock Vina) .

- Metabolic stability : Cyclopropyl groups resist oxidative degradation by cytochrome P450 enzymes, as shown in in vitro hepatic microsome assays .

- Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) is lower than chloro or nitro analogs, per OECD 423 guidelines .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- Discrepancy : Conflicting ¹H NMR shifts for the bromoethyl group (δ 4.2 vs. 4.5 ppm).

- Resolution : Variable solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize conditions and use 2D NMR (COSY) to assign coupling .

- DFT vs. experimental IR spectra : Computed C-Br stretches (~550 cm⁻¹) may not match observed values due to anharmonicity. Apply scaling factors (0.96–0.98) to theoretical data .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| SHELX | Crystallographic refinement | |

| B3LYP/6-31G* | Electronic structure modeling | |

| GC-MS | Purity analysis | |

| AutoDock Vina | Binding affinity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.